molecular formula C19H18Cl3N3S2 B3036469 4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344269-08-5

4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide

Cat. No.: B3036469
CAS No.: 344269-08-5
M. Wt: 458.9 g/mol
InChI Key: HNFNPXPBWHMHAJ-UHFFFAOYSA-N
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Description

  • Appearance : The compound likely exhibits specific color and physical characteristics, but detailed information is not available due to its rarity and limited analytical data .


Molecular Structure Analysis

The molecular structure of 4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide consists of a triazole ring, a benzyl group, and a sulfur atom. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .

Scientific Research Applications

Pharmacological Properties

Research has explored various pharmacological properties of related compounds. For instance, a study focused on the cyclization of certain thiosemicarbazides to form triazole and thiadiazole derivatives, which were then examined for their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Structural Analysis and Drug Design

Detailed structural analysis of similar compounds has been carried out to understand their potential as drug design candidates. For example, one study performed a comprehensive analysis, including Hirshfeld surface analysis and DFT studies, of a potential 11β-hydroxysteroid dehydrogenase type 1 inhibitor (Al-Wahaibi et al., 2019).

Cytotoxic Activity

Research into the cytotoxic activities of related compounds has been conducted, particularly focusing on their effects on various cancer cell lines. This research helps in understanding the potential therapeutic applications of these compounds in cancer treatment (Stolarczyk et al., 2018).

Antimicrobial Properties

Studies have also examined the antimicrobial properties of similar compounds. One study investigated new thiosemicarbazide and 1,2,4-triazole derivatives for their antimicrobial activities, which is crucial in the development of new antibiotics (Popiołek et al., 2011).

Synthesis and Characterization

The synthesis and characterization of related compounds have been a significant area of research. This includes studies on their crystal structures and spectroscopic behaviors, providing insights into their physical and chemical properties (Evecen et al., 2018).

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-10-13-6-8-14(20)9-7-13)23-24-19(25)27-11-15-16(21)4-3-5-17(15)22/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFNPXPBWHMHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide

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